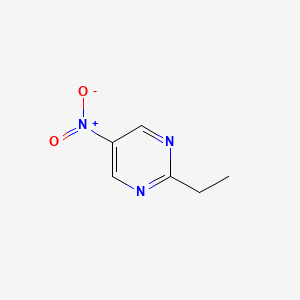

2-Ethyl-5-nitropyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine and its derivatives are a highly important class of heterocyclic compounds in the field of medicinal chemistry. chemnet.com These aromatic compounds are structurally similar to benzene (B151609) and pyridine (B92270) but contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. researchgate.net The pyrimidine framework is of immense biological importance as it forms the backbone of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which are essential components of DNA and RNA. researchgate.netchemsrc.com

Beyond their fundamental role in genetics, pyrimidine heterocycles are integral to numerous natural products, including vitamins like thiamine (B1217682) (vitamin B1). researchgate.net In contemporary chemical research, pyrimidines are recognized for their versatile biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net Their broad pharmacological potential has made them a popular scaffold for medicinal chemists in the design and synthesis of new therapeutic agents. chemsrc.com Furthermore, pyrimidines serve as crucial intermediates in the synthesis of a wide array of other heterocyclic systems. chemsrc.com

Academic Significance of Nitro Substitution within Pyrimidine Frameworks

The introduction of a nitro group (–NO2) onto the pyrimidine ring, creating a nitro-substituted pyrimidine, holds significant academic interest due to its profound impact on the molecule's chemical properties and reactivity. The nitro group is strongly electron-withdrawing, which alters the electron distribution within the aromatic ring. This electronic modification makes the pyrimidine core more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key transformation in synthetic organic chemistry. smolecule.com

This enhanced reactivity allows 5-nitropyrimidines to serve as versatile precursors and building blocks for the synthesis of more complex, poly-substituted pyrimidine derivatives and other heterocyclic systems. smolecule.com The nitro group itself can undergo further chemical transformations, most notably reduction to an amino group (–NH2). acs.orgchemimpex.com This conversion is highly valuable as the resulting amine provides a reactive handle for subsequent modifications, enabling the construction of diverse molecular libraries for drug discovery. chemimpex.com

From a medicinal chemistry perspective, the presence of a nitro group can be crucial for biological activity. Derivatives of 5-nitropyrimidine (B80762) have been investigated for a range of therapeutic applications, including potential antimicrobial, anticancer, and antitumor properties. cymitquimica.comchembk.com For instance, studies on certain 5-nitropyrimidine derivatives have shown promising results in inhibiting the growth of cancer cells and activity against various bacterial and fungal strains.

Contextualization of 2-Ethyl-5-nitropyrimidine within Pyrimidine Chemistry

This compound is a specific derivative within the larger family of nitro-substituted pyrimidines. Its fundamental chemical identity is established by its molecular formula, C₆H₇N₃O₂, and a molecular weight of approximately 153.14 g/mol . chemnet.comguidechem.com The compound is cataloged under the CAS Registry Number 79899-27-7. chemnet.comchemsrc.comnih.gov

Structurally, it features the characteristic pyrimidine ring with a nitro group at the 5-position and an ethyl group at the 2-position. The placement of these substituents influences its chemical behavior. A spectroscopic study on the related compound 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one demonstrated that the alkyl substituent at position 2 increases the basicity of the compound, while the nitro group at position 5 leads to a decrease in basicity. acs.orgnordmann.global

While specific synthesis pathways for this compound are not detailed in readily available literature, the synthesis of related 5-nitropyrimidines often involves the use of halogenated precursors. For example, 2,4-dichloro-5-nitropyrimidine (B15318) is a common intermediate where the reactive chloro groups can be selectively displaced in nucleophilic substitution reactions to introduce various functional groups. smolecule.comrsc.org The synthesis of symmetric and unsymmetric dialkylaminopyrimidines has been achieved starting from 6-alkoxy-4-chloro-5-nitropyrimidines. bldpharm.com The existence of related building blocks like 4,6-dichloro-2-ethyl-5-nitropyrimidine (B1593986) suggests that the this compound scaffold is accessible for synthetic chemists.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79899-27-7 | chemsrc.comnih.gov |

| Molecular Formula | C₆H₇N₃O₂ | chemnet.com |

| Molecular Weight | 153.14 g/mol | guidechem.com |

Current Scholarly Research Trajectories on the Chemical Compound

Direct scholarly research focusing exclusively on this compound is not prominent in recent literature. However, the research trajectories for the broader class of 5-nitropyrimidines, to which this compound belongs, are well-defined and provide context for its potential applications.

The primary area of investigation for 5-nitropyrimidine derivatives is in medicinal chemistry, where they serve as key intermediates or building blocks for the synthesis of novel, biologically active compounds. chembk.com The versatile reactivity of the nitropyrimidine core is exploited to create libraries of molecules for screening against various diseases. Current research often focuses on developing new pharmaceuticals, particularly those targeting cancer and infectious diseases. cymitquimica.com For instance, certain derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

Another significant research trajectory involves the exploration of the synthetic utility of nitropyrimidines. Studies focus on their participation in diverse chemical reactions, such as nucleophilic substitutions, to construct complex organic molecules. smolecule.comchembk.com The goal is often to develop efficient and selective synthetic methods for accessing novel heterocyclic structures that may possess valuable physical or biological properties. The use of compounds like 4,6-dihydroxy-5-nitropyrimidine (B14392) as an intermediate in the synthesis of pharmaceuticals and even agricultural chemicals like herbicides and fungicides highlights the industrial relevance of this structural class. cymitquimica.com Therefore, the research landscape for compounds like this compound is primarily centered on its potential role as a synthetic intermediate for creating more complex, high-value molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-ethyl-5-nitropyrimidine |

InChI |

InChI=1S/C6H7N3O2/c1-2-6-7-3-5(4-8-6)9(10)11/h3-4H,2H2,1H3 |

InChI Key |

YKVWBQUICLZFER-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(C=N1)[N+](=O)[O-] |

Canonical SMILES |

CCC1=NC=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Ethyl 5 Nitropyrimidine

Electronic Effects of the Nitro Group on Pyrimidine (B1678525) Ring Reactivity

The nitro group (NO₂) is a potent electron-withdrawing group, significantly impacting the reactivity of the pyrimidine ring to which it is attached. nih.govresearchgate.net This influence is exerted through both inductive and resonance effects, which decrease the electron density of the aromatic system. researchgate.netnih.gov In the case of 5-nitropyrimidine (B80762), this deactivation renders the ring less susceptible to electrophilic aromatic substitution. Conversely, this reduction in electron density makes the pyrimidine ring highly electrophilic and thus activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Nucleophilic attack is particularly favored at the positions ortho and para to the nitro group (positions 2, 4, and 6), where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance involving the nitro group. wikipedia.orglibretexts.org

Nucleophilic Substitution Reactions Involving the Chemical Compound's Core (or its Structural Analogues)

The electron-deficient nature of the 5-nitropyrimidine core makes it an excellent substrate for nucleophilic substitution reactions, a cornerstone for the synthesis of a wide array of functionalized pyrimidines. nih.govacs.org These reactions typically involve the displacement of a good leaving group, such as a halide, from the pyrimidine ring by a nucleophile.

Amination Reactions

The introduction of amino groups onto the nitropyrimidine scaffold is a common and vital transformation. This is often achieved by reacting a halo-substituted 5-nitropyrimidine with various primary or secondary amines. chemrxiv.org For instance, palladium-catalyzed coupling reactions have been effectively used for the amination of chloro-substituted 5-nitropyrimidines. ccspublishing.org.cn These methods can offer higher yields and better selectivity compared to traditional SNAr conditions. ccspublishing.org.cn The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with different amines can proceed selectively, demonstrating the utility of this scaffold in building diverse molecular architectures. ccspublishing.org.cn In some cases, unexpected reaction pathways are observed; for example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can result in the substitution of both the chlorine atom and the alkoxy group, leading to symmetrically disubstituted dialkyl/arylamino pyrimidines. chemrxiv.org

Table 1: Examples of Amination Reactions on Chloro-substituted 5-Nitropyrimidines ccspublishing.org.cn

| Electrophile | Amine Nucleophile | Base | Solvent | Product Yield |

| 4,6-dichloro-5-nitropyrimidine | n-Butylamine | K₂CO₃ | Toluene | 85% |

| 4,6-dichloro-5-nitropyrimidine | Aniline | K₂CO₃ | Toluene | 75% |

| 4,6-dichloro-5-nitropyrimidine | Morpholine | K₂CO₃ | Toluene | 92% |

| 4-Amino-6-chloro-5-nitropyrimidine | Isopropylamine | K₂CO₃ | Acetonitrile | 88% |

| 4-Amino-6-chloro-5-nitropyrimidine | Pyrrolidine | K₂CO₃ | Acetonitrile | 95% |

Alkoxylation Reactions

Alkoxy groups can be introduced into the 5-nitropyrimidine ring by reacting a corresponding chloropyrimidine with an alcohol in the presence of a base, or with a pre-formed alkoxide. A key synthetic pathway involves the reaction of 4,6-dichloro-5-nitropyrimidine with an alcohol and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield 4-alkoxy-6-chloro-5-nitropyrimidine derivatives. chemrxiv.org This monosubstitution occurs controllably, as the introduction of the first alkoxy group deactivates the ring towards a second substitution under mild conditions. chemrxiv.org However, as noted previously, this alkoxy group can be displaced by stronger nucleophiles like amines in subsequent reaction steps. chemrxiv.org

Halogen Exchange and Other Substitution Patterns

Polyhalogenated pyrimidines, such as 4,6-dichloro-5-nitropyrimidine, are versatile starting materials. chemrxiv.org The differential reactivity of the halogen atoms allows for sequential and selective substitutions. For example, the chlorine at position 4 is generally more reactive towards nucleophiles than the one at position 2 or 6. This selectivity is a critical aspect in the strategic synthesis of polysubstituted pyrimidines. Beyond amination and alkoxylation, other nucleophiles such as thiolates can also be used to displace halogens, further expanding the synthetic utility of these intermediates. researchgate.net

Reductive Transformations of the Nitro Group in Pyrimidine Derivatives

The nitro group on the pyrimidine ring is not merely an activating group; it is also a versatile functional handle that can be transformed into other functionalities, most commonly an amino group. The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. wikipedia.org This transformation is crucial for accessing 5-aminopyrimidine (B1217817) derivatives, which are important building blocks for more complex heterocyclic systems. rsc.orgrsc.org

A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule. researchgate.net Common methods include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com It is generally efficient and clean, but care must be taken as it can also reduce other functional groups. commonorganicchemistry.com

Metal/Acid Systems: Combinations such as iron (Fe) or tin (Sn) in acidic media (e.g., acetic acid or hydrochloric acid) are classic and effective reagents for nitro group reduction. researchgate.netcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are milder alternatives that can show good chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com

The reduction process proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups researchgate.netcommonorganicchemistry.com

| Reagent | Conditions | Advantages | Potential Drawbacks |

| H₂/Pd-C | H₂ gas, solvent | High efficiency, clean reaction | Can reduce other functional groups (alkenes, etc.) |

| Fe/Acid (e.g., AcOH) | Acidic solution, heat | Cost-effective, good for large scale | Requires acidic conditions, workup can be tedious |

| SnCl₂ | Solvent (e.g., EtOH) | Mild conditions, good chemoselectivity | Stoichiometric amounts of tin salts produced |

| Raney Nickel | H₂ gas or hydrazine | Effective, can avoid dehalogenation | Pyrophoric nature, requires careful handling |

| Sodium Hydrosulfite | Aqueous or mixed solvent | Mild, useful for sensitive substrates | Can sometimes be sluggish |

Cycloaddition Reactions and Formation of Fused Heterocycles Involving Nitro-Substituted Systems

The electron-deficient nature of the 5-nitropyrimidine ring makes it a suitable component for cycloaddition reactions, particularly those of the inverse-electron-demand Diels-Alder type. acsgcipr.org In these reactions, the electron-poor heterocycle acts as the diene, reacting with an electron-rich dienophile. Pyrimidines themselves are often not reactive enough, but the presence of strong electron-withdrawing groups like the nitro group can make these cycloadditions possible.

For instance, 5-nitropyrimidines have been shown to undergo cycloaddition with ynamines. These reactions can lead to a variety of products, including 3-nitropyridines, through a [4+2] cycloaddition followed by the elimination of a small molecule. The reaction pathway can be complex; in some cases, the nitro group itself participates in the reaction, leading to unexpected rearrangements and the formation of novel, complex heterocyclic systems like dihydroazetodiazocines.

Furthermore, pyrimidine derivatives can be functionalized with dienophilic side-chains, enabling intramolecular Diels-Alder reactions. wur.nlfao.org These reactions are powerful tools for constructing fused ring systems. The reactivity in these intramolecular cycloadditions is influenced by substituents on the pyrimidine ring and the nature of the tether connecting the diene and dienophile. wur.nl The formation of fused heterocycles is a significant area of synthetic chemistry, as these scaffolds are prevalent in medicinal chemistry and materials science. airo.co.inscirp.orgnih.govorganic-chemistry.orglongdom.org While direct examples involving 2-ethyl-5-nitropyrimidine are specific, the principles derived from studies on analogous nitro-substituted systems demonstrate the potential for this compound to participate in the construction of complex, fused heterocyclic structures. wur.nl Other types of cycloadditions, such as [3+2] cycloadditions with dipoles like nitrones or nitrile N-oxides, are also common for electron-deficient systems and represent a potential reaction pathway for forming five-membered heterocyclic rings attached to the pyrimidine core. wikipedia.orguchicago.edumdpi.com

Influence of Substituents on Basicity and Protonation Equilibria of Pyrimidines

The basicity of the pyrimidine ring is a fundamental aspect of its chemical character, directly influencing its reactivity and interactions. Pyrimidine itself is a weak base, significantly less basic than pyridine (B92270), with a pKa of 1.23 for its conjugate acid compared to pyridine's 5.30. wikipedia.org This reduced basicity is attributed to the presence of the second nitrogen atom in the six-membered ring. As a π-deficient heterocycle, the nitrogen atoms exert a strong electron-withdrawing inductive effect, which decreases the electron density of the ring and reduces the availability of the nitrogen lone pairs for protonation. wikipedia.orgreddit.com

In the case of this compound, the molecule features one of each type of substituent, and their combined influence on the molecule's basicity is a result of competing electronic effects.

Electronic Effects of Substituents

The influence of a substituent is primarily described by its inductive and resonance (or mesomeric) effects.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-donating groups, such as alkyl groups, have a positive inductive effect (+I) and push electron density towards the ring. pharmaguideline.com Electron-withdrawing groups, like the nitro group, have a negative inductive effect (-I) and pull electron density from the ring. stackexchange.com

Resonance Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring. A substituent with a lone pair of electrons or a π-bond can donate or withdraw electron density via resonance. The nitro group is a powerful electron-withdrawing group through resonance (-M effect), further delocalizing the ring's π-electrons into the substituent.

For this compound, the 2-ethyl group is a weak EDG, while the 5-nitro group is a very strong EWG.

The 2-Ethyl Group: As an alkyl group, the ethyl substituent at the C2 position exerts a positive inductive effect (+I). This effect pushes electron density into the pyrimidine ring, slightly increasing the availability of the nitrogen lone pairs for protonation. Consequently, the ethyl group tends to increase the basicity of the pyrimidine ring relative to the unsubstituted parent molecule. pharmaguideline.com

The 5-Nitro Group: The nitro group is a potent deactivating group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). pharmaguideline.com Positioned at C5, it significantly withdraws electron density from the entire π-system. This delocalization drastically reduces the electron density at the N1 and N3 atoms, making their lone pairs significantly less available to accept a proton. This powerful electron-withdrawing character leads to a substantial decrease in basicity.

The table below summarizes the electronic effects of the substituents in this compound.

| Position | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Basicity |

|---|---|---|---|---|

| 2 | Ethyl (-CH₂CH₃) | +I (Donating) | None | Slight Increase |

| 5 | Nitro (-NO₂) | -I (Withdrawing) | -M (Withdrawing) | Strong Decrease |

Protonation Equilibria

The protonation equilibrium for a pyrimidine derivative (B) in an aqueous solution is represented as:

B + H₂O ⇌ BH⁺ + OH⁻

The position of this equilibrium is determined by the basicity of the pyrimidine. For this compound, the dominant electron-withdrawing nature of the 5-nitro group far outweighs the modest electron-donating effect of the 2-ethyl group. The net result is a significant deactivation of the pyrimidine ring toward protonation.

Therefore, this compound is predicted to be a much weaker base than unsubstituted pyrimidine. Its protonation equilibrium lies heavily to the left, favoring the neutral form of the molecule even in moderately acidic conditions. The pKa value of its conjugate acid (BH⁺) is expected to be substantially lower than that of pyrimidine (1.23).

The following table provides context by comparing the basicity of pyrimidine with related heterocycles and provides a qualitative prediction for this compound.

| Compound | pKa of Conjugate Acid | Relative Basicity |

|---|---|---|

| Pyridine | 5.30 wikipedia.org | Reference Base |

| 4-Methylpyridine | ~6.0 scribd.com | More Basic (EDG) |

| Pyrimidine | 1.23 wikipedia.org | Much Less Basic |

| 5-Nitropyrimidine | < 1.23 | Significantly Less Basic (EWG) |

| This compound | << 1.23 (Predicted) | Very Weak Base (Dominant EWG) |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine (B1678525) Structural Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of pyrimidine derivatives. By analyzing chemical shifts, coupling constants, and through-space interactions, a complete structural assignment can be achieved.

In ¹H NMR spectroscopy, the chemical shifts of protons on the pyrimidine ring are highly influenced by the nitrogen heteroatoms and the nature of substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally deshields the ring protons, causing them to resonate at a lower field (higher ppm values) compared to benzene (B151609) protons. nih.govchemicalbook.com

For 2-Ethyl-5-nitropyrimidine, the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position is expected to significantly deshield the adjacent protons at C4 and C6. This effect leads to a pronounced downfield shift for these protons. Conversely, the electron-donating ethyl group at the C2 position would cause a slight shielding effect. The H4 and H6 protons of the pyrimidine ring would likely appear as singlets due to the substitution pattern. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which would appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H4 / H6 | ~9.0 - 9.4 | Singlet (s) |

| -CH₂- (Ethyl) | ~2.8 - 3.1 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet (t) |

Note: These are estimated values based on known substituent effects on the pyrimidine ring.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the electronic effects of substituents. pressbooks.pub Carbons directly attached to the electronegative nitrogen atoms (C2, C4, C6) typically appear at a lower field. semanticscholar.orgmdpi.com

In this compound, the C2, C4, and C6 carbons are expected to be significantly downfield due to the influence of the adjacent nitrogen atoms. The C5 carbon, directly bonded to the nitro group, will also be strongly deshielded. researchgate.net The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. pressbooks.publibretexts.org The chemical shifts for carbons in substituted pyrimidines can often be predicted using additivity parameters derived from benzene derivatives, although the heteroatoms introduce modifications to these effects. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 - 170 |

| C4 / C6 | ~155 - 160 |

| C5 | ~135 - 145 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₃ (Ethyl) | ~12 - 15 |

Note: These are estimated values based on known substituent effects on the pyrimidine ring. semanticscholar.orgresearchgate.net

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous structural confirmation and differentiating between potential regioisomers. researchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. It would show correlations between the ethyl group protons and the C2 carbon of the pyrimidine ring, confirming the position of substitution. Correlations between the H4/H6 protons and the C5 carbon would further solidify the assignment. magritek.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For a molecule like this compound, NOESY could show spatial proximity between the ethyl group protons and the H6 proton, helping to distinguish it from other isomers.

These advanced methods are invaluable for complex structure elucidation, providing definitive evidence of the specific arrangement of atoms within the molecule. researchgate.netmdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comvandanapublications.com

The pyrimidine ring exhibits several characteristic vibrational bands in the IR spectrum. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring stretching (C=C and C=N): These vibrations occur in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic heterocyclic system. researchgate.netrsc.org

Ring breathing and deformations: In-plane and out-of-plane ring deformation modes are found in the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the substituted pyrimidine. nih.govnih.gov

The substituent groups on this compound have distinct and strong IR absorptions that facilitate its identification. vandanapublications.com

Nitro Group (-NO₂): The nitro group is readily identified by two strong and characteristic stretching vibrations:

Asymmetric N-O stretch: A strong band typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Symmetric N-O stretch: A strong band is observed in the 1360-1290 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Alkyl Group (-CH₂CH₃): The ethyl group is characterized by:

C-H stretching: Aliphatic C-H stretching vibrations appear in the 3000-2850 cm⁻¹ range.

C-H bending: Bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups are found around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 3000 - 2850 | Medium |

| C=N, C=C Ring Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| Asymmetric N-O Stretch | Nitro Group | 1550 - 1475 | Strong |

| Aliphatic C-H Bend | Ethyl Group | ~1465 and ~1375 | Medium |

| Symmetric N-O Stretch | Nitro Group | 1360 - 1290 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemicalbook.com For a given compound like this compound, this analysis provides two critical pieces of information: the molecular weight of the molecule and insights into its structure through the fragmentation patterns that arise from the ionization process. chemsrc.com

When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process removes an electron from the molecule, forming a positively charged molecular ion (M+•). chemicalbook.com The m/z value of this molecular ion peak is a direct measure of the molecular weight of the compound.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemicalbook.com Only the charged fragments are detected by the mass spectrometer, producing a characteristic fragmentation pattern in the mass spectrum. chemicalbook.com The analysis of these fragments helps in deducing the structure of the original molecule. For this compound, predictable fragmentation patterns would likely involve the following cleavages:

Loss of the ethyl group: A common fragmentation pathway would be the cleavage of the bond between the pyrimidine ring and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃). This would produce a fragment ion with a mass 29 units less than the molecular ion (M-29).

Loss of the nitro group: The nitro group (NO₂) can also be lost as a neutral radical, leading to a peak at M-46.

Ring fragmentation: The pyrimidine ring itself can undergo complex fragmentation, leading to a series of smaller peaks that are characteristic of the aromatic heterocyclic structure.

The relative abundance of each fragment ion is plotted against its m/z value to generate a mass spectrum. The most abundant ion in the spectrum is known as the base peak and is assigned a relative intensity of 100%. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating the crystal with a beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. researchgate.net By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. chemscene.com From this electron density map, the positions of the individual atoms can be determined with high precision, allowing for the complete elucidation of the molecular structure.

A crystallographic analysis of this compound would reveal key structural parameters, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form, confirming the geometry of the pyrimidine ring, the ethyl group, and the nitro group.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

Although a specific crystal structure for this compound is not available in the searched public databases, data for related substituted pyrimidine derivatives have been reported, providing a reference for the types of structural features that might be expected. uni.lu

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the computational and theoretical studies of the chemical compound This compound . While the methodologies outlined in the request—such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis—are standard and widely used computational techniques in chemistry, their direct application to this compound is not documented in the available resources.

Searches for DFT calculations, electronic structure, molecular geometry, spectroscopic parameter predictions, Molecular Electrostatic Potential (MEP) maps, HOMO-LUMO analysis, QTAIM analysis, RDG functions, and computational studies on reaction mechanisms for this compound did not yield specific data, research findings, or dedicated articles.

The available literature includes studies on related but distinct molecules, such as other substituted pyrimidines or nitropyridines. However, presenting data from these analogous compounds would not adhere to the strict requirement of focusing solely on this compound.

Due to the absence of specific scientific data for this compound in the requested analytical areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would require speculation or the fabrication of data, which falls outside the scope of providing factual and verifiable information.

Therefore, the article on the "Computational and Theoretical Studies of this compound" cannot be generated at this time.

Computational and Theoretical Studies of 2 Ethyl 5 Nitropyrimidine

Stereoelectronic Properties and Substituent Effects in Nitro-Substituted Heterocycles

The electronic and structural characteristics of 2-Ethyl-5-nitropyrimidine are significantly influenced by the interplay of its constituent functional groups: the pyrimidine (B1678525) ring, the C2-ethyl substituent, and the C5-nitro substituent. Computational and theoretical studies of analogous nitro-substituted heterocyclic systems provide a robust framework for understanding these interactions. Density Functional Theory (DFT) is a commonly employed computational method for investigating the molecular geometries, electronic properties, and vibrational spectra of such molecules.

The pyrimidine ring itself is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The introduction of a nitro group (-NO₂) at the C5 position dramatically enhances this electron deficiency. The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. The inductive effect involves the pulling of electron density through the sigma bonds, while the resonance effect involves the delocalization of pi-electrons from the ring onto the nitro group. This delocalization is particularly pronounced in nitro-aromatic and nitro-heterocyclic compounds.

Detailed Research Findings

Computational studies on molecules with similar structures, such as 2,4-dichloro-5-nitropyrimidine (B15318), have utilized DFT calculations with basis sets like 6-311++G(d,p) to analyze their stereoelectronic properties. These studies reveal important information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For nitro-substituted heterocycles, the strong electron-withdrawing nature of the nitro group typically leads to a lowering of the LUMO energy. This makes the molecule more susceptible to nucleophilic attack. The electron-donating ethyl group would slightly raise the HOMO energy. The precise HOMO-LUMO gap for this compound would be determined by the balance of these effects.

The distribution of electron density within the molecule can be quantified through methods like Mulliken population analysis. In this compound, a significant partial positive charge would be expected on the carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms and the nitro group. The nitrogen and oxygen atoms of the nitro group would carry a substantial partial negative charge.

The geometric parameters of the molecule, such as bond lengths and angles, are also influenced by these substituent effects. The C-NO₂ bond is expected to have some double bond character due to resonance, leading to a shorter bond length than a typical C-N single bond. The presence of the bulky ethyl and nitro groups may also induce minor distortions in the planarity of the pyrimidine ring.

Below are interactive tables with hypothetical yet scientifically plausible computational data for this compound, based on findings for structurally related compounds.

| Bond | Predicted Bond Length (Å) |

|---|---|

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| C2-C(ethyl) | 1.51 |

| C5-N(nitro) | 1.47 |

| N(nitro)-O | 1.22 |

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 4.0 D |

Potential Applications and Advanced Materials Science

Role of Pyrimidine (B1678525) Derivatives in Materials Science

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science due to their versatile chemical properties and diverse functionalities. These compounds are integral to various applications, ranging from the development of novel polymers to their use in catalysis and advanced dyes.

The pyrimidine scaffold is a valuable building block in the synthesis of specialized polymers and functional coatings. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which can influence the mechanical and thermal properties of polymers. While specific research on polymers incorporating the 2-Ethyl-5-nitropyrimidine moiety is not documented, the broader class of pyrimidine derivatives has been explored for creating polymers with unique characteristics. Functional coatings are developed to impart specific properties to surfaces, such as antimicrobial, conductive, or anti-corrosive features. The incorporation of pyrimidine derivatives into coating formulations can enhance these functional properties.

Pyrimidine derivatives are utilized in the synthesis of various types of dyes, including azo dyes, which are known for their vibrant colors and good fastness properties. The extended π-system of the pyrimidine ring can be modified to tune the color and photophysical properties of the resulting dyes. In the realm of catalysis, pyrimidine-based ligands are employed in various metal-catalyzed reactions. The nitrogen atoms of the pyrimidine ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. The specific utility of this compound in these applications has not been reported.

Pyrimidine Scaffolds in Advanced Molecular Design and Engineering

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry and is increasingly being explored in molecular engineering for the design of advanced materials. The rigid structure of the pyrimidine ring, combined with the potential for functionalization at various positions, allows for the precise design of molecules with desired three-dimensional arrangements and electronic properties. This makes pyrimidine scaffolds attractive for creating complex molecular architectures, such as self-assembling systems and molecular sensors. The specific contribution of the 2-ethyl and 5-nitro substitutions of this compound to molecular design principles remains an area for future investigation.

Research on Functional Materials Incorporating Nitropyrimidine Moieties

Nitro-containing compounds, including nitropyrimidines, are recognized for their electron-withdrawing properties, which can be harnessed in the development of functional materials. The nitro group can influence the electronic and optical properties of a material, making it potentially useful in applications such as nonlinear optics or as a component in charge-transfer complexes. Research into functional materials often focuses on how the incorporation of specific moieties, like nitropyrimidines, can lead to novel material properties. However, specific studies detailing the integration of this compound into functional materials and the resulting properties are not present in the available literature.

Environmental Considerations and Degradation Pathways

General Environmental Fate of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives, once released into the environment, can undergo various transport and transformation processes. Their environmental fate is governed by properties such as water solubility, soil sorption, and susceptibility to degradation. nih.govnih.gov Due to their systemic nature and persistence, some pyrimidine-based compounds, like neonicotinoid insecticides, can accumulate in soil and water when used repeatedly. nih.gov The half-lives of certain neonicotinoids in soil can exceed 1,000 days. nih.gov Environmental contamination can occur through multiple pathways, including runoff from agricultural fields into waterways and uptake by non-target plants. nih.gov The unique chemical structure of many heterocyclic compounds contributes to their persistence in various environmental matrices. mdpi.com Their high propensity for sorption can limit their movement through the soil profile, reducing the likelihood of groundwater contamination but potentially leading to accumulation in soil and sediment. nih.gov

Biodegradation Pathways of Pyrimidine Analogues

Biodegradation is a primary mechanism for the breakdown of pyrimidine derivatives in the environment, driven by microbial activity.

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of pyrimidine-based compounds. nih.govmdpi.com Several bacterial strains have been identified that can utilize pyrimidine analogues as a source of carbon and/or nitrogen for growth. frontiersin.orgnih.gov For instance, an Ochrobactrum species has been shown to effectively degrade the neonicotinoid nitenpyram, which contains a pyrimidine-like ring, using it as a sole carbon or nitrogen source. frontiersin.org The efficiency of microbial degradation can be influenced by environmental conditions such as pH and temperature. frontiersin.org The process often involves the breakdown of the compound into smaller, less complex molecules that can be integrated into central metabolic pathways. youtube.com Factors related to the pesticide's own structure, such as molecular weight and the type and position of substituents, significantly affect the rate of microbial degradation. mdpi.com Generally, compounds with simpler spatial structures are more easily degraded. mdpi.com

The breakdown of pyrimidine rings in many organisms occurs via a well-characterized reductive pathway. nih.govresearchgate.net This catabolic process involves a sequence of three key enzymatic reactions that degrade uracil (B121893) and thymine (B56734) into simpler molecules. nih.govwikipedia.org The end products of this pathway are typically non-toxic, water-soluble compounds like beta-alanine, CO2, and ammonia, which can be excreted or recycled for other metabolic processes. nih.govwikipedia.org

The primary enzymes involved in the reductive pyrimidine degradation pathway are:

Dihydropyrimidine Dehydrogenase (DPD): This enzyme initiates the pathway by reducing the C5-C6 double bond of the pyrimidine ring. nih.gov

Dihydropyrimidinase (DHP): It catalyzes the hydrolytic ring opening of the resulting dihydropyrimidine. nih.gov

β-Ureidopropionase: This enzyme performs the final hydrolysis step, releasing β-alanine, ammonia, and carbon dioxide. youtube.comnih.gov

These enzymatic steps effectively dismantle the heterocyclic ring structure, facilitating the recycling of nitrogen and carbon. nih.gov

| Enzyme | EC Number | Function | Substrates | Products |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Reduces the C5-C6 double bond of the pyrimidine ring. nih.gov | Uracil, Thymine | Dihydrouracil, Dihydrothymine |

| Dihydropyrimidinase (DHP) | 3.5.2.2 | Catalyzes the hydrolytic ring cleavage of dihydropyrimidines. nih.gov | Dihydrouracil, Dihydrothymine | N-carbamoyl-β-alanine, N-carbamoyl-β-aminoisobutyrate |

| β-Ureidopropionase | 3.5.1.6 | Hydrolyzes N-carbamoyl-β-amino acids to their final products. nih.gov | N-carbamoyl-β-alanine, N-carbamoyl-β-aminoisobutyrate | β-alanine, β-aminoisobutyrate, CO2, NH3 |

Abiotic Degradation Processes in the Environment

In addition to biodegradation, pyrimidine derivatives can be degraded through abiotic processes. Photolysis, or degradation by sunlight, is a significant abiotic pathway for some organic compounds in aqueous environments and on surfaces. nih.gov The rate and extent of photolysis depend on the compound's ability to absorb light at wavelengths present in sunlight (λ>290 nm) and its quantum yield (the efficiency of the light-induced transformation). nih.gov While some related heterocyclic compounds are photostable, others can undergo photodegradation, with estimated environmental half-lives varying based on their chemical structure and environmental conditions. nih.gov

Influence of Specific Substituents (e.g., nitro, ethyl) on Environmental Persistence and Transformation

The specific functional groups attached to the pyrimidine ring of 2-Ethyl-5-nitropyrimidine are expected to significantly influence its environmental behavior.

The nitro group (NO2) is a strong electron-withdrawing group that generally increases the recalcitrance of aromatic compounds to oxidative microbial degradation. nih.gov This electron-withdrawing nature, combined with the stability of the heterocyclic ring, can make nitroaromatic compounds resistant to breakdown. nih.gov However, the nitro group can be susceptible to reduction under anaerobic conditions by various microorganisms, which can initiate the degradation process. nih.gov Anaerobic bacteria can reduce the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.gov The presence and position of a nitro group can also influence the biological activity and toxicity of the molecule. nih.govmdpi.com In some cases, the reduction of the nitro group is a required activation step for the compound to exert its biological effects. mdpi.com

Analytical Methodologies for Environmental Monitoring of Pyrimidine Derivatives

Accurate monitoring of pyrimidine derivatives and their degradation products in environmental samples is essential for assessing contamination levels and environmental fate. A variety of well-established analytical methods are available for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for the separation and detection of these compounds. cdc.govresearchgate.net When coupled with Mass Spectrometry (MS), these methods (LC-MS and GC-MS) provide high sensitivity and selectivity, allowing for the definitive identification and quantification of target analytes even at low concentrations in complex matrices like soil, water, and biological tissues. cdc.govnih.gov

For nitroaromatic compounds specifically, GC with an electron capture detector (ECD) is also a highly sensitive method. cdc.gov HPLC with ultraviolet (UV) detection is another widely used technique. cdc.gov The choice of method often depends on the specific properties of the analyte (e.g., volatility, polarity) and the nature of the environmental sample.

| Technique | Detector | Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detection, Mass Spectrometry (MS) | Quantification of nitroaromatic compounds and their metabolites in various media. cdc.gov | cdc.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS), Electron Capture Detection (ECD), Flame Ionization Detection (FID) | Highly sensitive and selective detection of volatile and semi-volatile compounds in environmental samples. cdc.gov | cdc.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole Mass Spectrometer | Improved methods for determining residues of nitrogen-containing heterocyclic compounds in various crops. researchgate.net | researchgate.net |

| Microchip Electrophoresis | Amperometric Detection | Quantification of nitrite (B80452) (a potential degradation product of nitro compounds) in environmental water samples. nih.gov | nih.gov |

Future Research Directions and Unexplored Chemical Space

Development of Novel and Efficient Synthetic Methodologies for 2-Ethyl-5-nitropyrimidine Analogues

The future of synthesizing analogues of this compound lies in developing methodologies that are not only novel and efficient but also allow for a high degree of molecular diversity. Traditional synthetic routes are often linear and cumbersome, limiting the practical exploration of a wide range of derivatives. Modern strategies focus on overcoming these limitations.

One promising avenue is the use of versatile, highly functionalized precursors. For instance, compounds like 2-chloro-5-nitropyrimidine (B88076) serve as key starting materials for a variety of 5-nitropyrimidine (B80762) derivatives. rsc.org Similarly, methods for the general synthesis of 2-substituted pyrimidine-5-carboxylic esters have been developed that offer high-yielding, direct approaches to pyrimidines that are unsubstituted at the 4-position, a feat that was challenging with previous methods. organic-chemistry.org

A significant shift is occurring towards deconstruction-reconstruction strategies, which enable the diversification of existing pyrimidine (B1678525) cores. nsf.gov This approach involves chemically activating and opening the pyrimidine ring to create a reactive intermediate, which can then be cyclized with various partners to form new, diverse heterocyclic structures. nsf.gov This "scaffold hopping" can generate analogues that would be difficult to access through traditional de novo synthesis. nsf.gov

Furthermore, multicomponent reactions (MCRs) are particularly attractive as they allow for the combinatorial synthesis of large libraries of compounds in a time-efficient manner. nih.gov These reactions build complex molecules from three or more starting materials in a single step, offering a powerful tool for generating diverse this compound analogues for screening and development. nih.gov

Advanced Computational Approaches for Predicting Structure-Reactivity Relationships and Design

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of novel pyrimidine derivatives. By modeling molecules and their interactions in silico, researchers can predict key properties and guide experimental efforts, saving significant time and resources.

Advanced computational methods, such as Density Functional Theory (DFT), are being employed to build reliable models that can predict the effect of functionalization on the reactivity of the pyrimidine ring. nih.govacs.org For related 2-sulfonylpyrimidines, DFT estimations have proven to be a valuable and general tool for predicting structure-reactivity relationships, even for substituents not covered by traditional Hammett parameters. nih.govacs.org Such models can be adapted to predict the reactivity of this compound analogues, guiding the design of compounds with specific reaction kinetics.

Beyond reactivity, computational approaches are crucial for understanding and predicting how these molecules will interact with biological targets. nih.govrsc.org Homology modeling can be used to generate three-dimensional structures of target proteins, which then serve as the basis for molecular docking studies. nih.gov Virtual screening of compound libraries against these protein models allows for the identification of potential lead molecules with high binding affinity, streamlining the drug discovery process. nih.gov These computational insights into structure-activity relationships (SAR) are fundamental for optimizing the biological activity of pyrimidine derivatives. nih.govrsc.org

Exploration of Pyrimidine Skeletal Editing and Molecular Rearrangements

A frontier in synthetic chemistry is the concept of "skeletal editing," a powerful strategy that involves the precise insertion, deletion, or rearrangement of atoms within a molecular core. rsc.orgchinesechemsoc.org This approach allows for the direct transformation of the pyrimidine framework into other heterocyclic systems, rapidly accessing novel chemical scaffolds that would otherwise require lengthy de novo synthesis. rsc.orgescholarship.org

Recent breakthroughs have demonstrated the feasibility of these complex transformations. For example, methods have been developed to convert pyrimidines into pyrazoles through a formal carbon deletion, a process guided by computational analysis that proceeds under mild conditions. escholarship.org Another innovative technique involves a "two-atom swap" skeletal edit, which efficiently converts pyrimidines into pyridines through a sequence of activation, nucleophilic addition, and Dimroth rearrangement. chinesechemsoc.org

These skeletal editing reactions fundamentally alter the core structure of the molecule, moving beyond simple peripheral modifications. rsc.orgescholarship.org Applying these strategies to derivatives of this compound could unlock access to entirely new classes of compounds with unique electronic and steric properties, significantly expanding the explorable chemical space.

| Transformation Type | Starting Scaffold | Resulting Scaffold | Key Process | Reference(s) |

| Carbon Deletion | Pyrimidine | Pyrazole | Triflylation followed by hydrazine-mediated remodeling | escholarship.org |

| Two-Atom Swap (C-N to C-C) | Pyrimidine | Pyridine (B92270) | Activation, nucleophilic addition, Dimroth rearrangement | chinesechemsoc.org |

| Nitrogen/Carbon Exchange | Pyrimidine | Various (e.g., Pyridazine) | Ring-opening and ring-closing sequences | rsc.org |

This table summarizes key skeletal editing transformations applicable to pyrimidine cores.

Designing Pyrimidine-Embedded Polyheterocycles for Novel Chemical Entities

Research is increasingly focused on using the pyrimidine ring as a foundational "privileged substructure" for the construction of complex, three-dimensional polyheterocyclic systems. nih.gov This approach, known as privileged substructure-based diversity-oriented synthesis (pDOS), aims to create libraries of molecules with high skeletal diversity and conformational richness. frontiersin.orgfrontiersin.org

The strategy involves designing key substrates, such as ortho-alkynylpyrimidine carbaldehydes, which can undergo tandem cyclization reactions to generate a variety of fused ring systems around the central pyrimidine core. nih.govacs.orgresearchgate.net This allows for the creation of unique pyrimidine-embedded polyheterocycles with diverse ring sizes, shapes, and orientations. acs.orgresearchgate.net

Chemoinformatic analyses, such as Principal Moment of Inertia (PMI) analysis, have confirmed that these novel polyheterocycles exhibit significantly greater shape diversity compared to traditional, flatter pyrimidine-containing compounds. frontiersin.orgfrontiersin.org This structural and conformational diversity is critical for exploring interactions with complex biological targets like biopolymers, potentially leading to the discovery of novel chemical modulators for unexplored biological systems. frontiersin.orgacs.org

Expanding Applications in Specialized Materials and Industrial Processes

While pyrimidine derivatives have been extensively studied for biological applications, future research is set to expand their use in specialized materials and industrial processes. The unique electronic properties conferred by the pyrimidine ring, particularly when functionalized with groups like the nitro group, open up possibilities in materials science.

One of the most promising areas is the development of high-energy density materials. rsc.org Skeletal editing and functional group modifications of pyrimidine-based compounds can yield a broad scope of energetic backbones, including monocyclic, bicyclic, and fused skeletons. rsc.org The high nitrogen content and heat of formation associated with these N-rich heterocyclic skeletons are desirable properties for advanced energetic materials. rsc.org Analogues of this compound could serve as precursors or key components in the synthesis of such materials.

In industrial processes, nitropyrimidine derivatives often serve as critical intermediates. The development of robust, scalable syntheses for compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from simple materials like diethyl malonate, highlights their role as building blocks in larger manufacturing processes. google.com Future work will likely focus on optimizing these processes for greater efficiency and cost-effectiveness.

Integration of Sustainable Synthesis Practices and Environmental Remediation Strategies for Nitropyrimidines

A critical direction for all chemical synthesis is the integration of green and sustainable practices. eurekaselect.com Future research on nitropyrimidines will increasingly focus on minimizing environmental impact through innovative catalytic systems and the use of renewable resources.

A notable advancement is the development of iridium-catalyzed multicomponent synthesis of pyrimidines directly from alcohols, which can be derived from biomass. nih.gov This process is highly sustainable as it proceeds through a sequence of condensation and dehydrogenation steps, liberating only benign byproducts like hydrogen and water. nih.gov Adopting such protocols for the synthesis of this compound analogues would represent a significant step towards environmentally friendly chemical production. The broader application of green chemistry principles, including the use of efficient catalysts and alternative solvents, will be essential for the future of pyrimidine synthesis. eurekaselect.com

Concurrently, the prevalence of nitroaromatic compounds necessitates research into effective environmental remediation strategies. While synthetic methods are becoming greener, the potential for environmental contamination from nitropyrimidines and related compounds requires the development of new degradation or sequestration technologies. This remains a largely unexplored but critical area for future investigation to ensure the long-term sustainability of using these valuable chemical entities.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 2-Ethyl-5-nitropyrimidine?

Answer:

Characterization typically involves a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, focus on ¹H and ¹³C spectra to identify ethyl and nitro group environments. IR spectroscopy is critical for detecting nitro group vibrations (~1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching). MS (electron ionization) helps confirm molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook (for analogous nitropyrimidines) ensures accurate peak assignments .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Mandatory precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of vapors/dust.

- Waste Management: Segregate waste and collaborate with certified hazardous waste disposal services to mitigate environmental risks .

Thermal decomposition may release toxic gases (e.g., NOₓ), requiring self-contained breathing apparatus in emergencies .

Advanced: How can computational methods predict the polymorphic behavior of this compound?

Answer:

Lattice energy calculations (via density functional theory, DFT) and molecular dynamics simulations assess polymorph stability. For example, studies on 2-amino-5-nitropyrimidine revealed that hydrogen bonding (C–H···N/O) and molecular conformation significantly influence packing . Advanced workflows include:

Crystal Structure Prediction (CSP): Software like Mercury or Materials Studio generates possible polymorphs.

Energy Minimization: Compare calculated and experimental lattice energies to identify thermodynamically stable forms.

Validation: Experimental X-ray diffraction (single-crystal or powder) is critical to confirm predictions .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?

Answer:

Methodological steps include:

- Source Evaluation: Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over unverified platforms .

- Experimental Replication: Standardize conditions (solvent purity, heating rates for melting point determination).

- Statistical Analysis: Apply ANOVA or t-tests to assess variability across studies. For example, discrepancies in solubility may arise from temperature control errors (±2°C can alter results by >10%) .

Document all parameters transparently to enable cross-study comparisons.

Advanced: What strategies optimize the synthesis of this compound to minimize by-products?

Answer:

Key approaches include:

- Reaction Pathway Design: Nitration of 2-ethylpyrimidine using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In Situ Monitoring: Use HPLC or TLC to track reaction progress and terminate before side reactions dominate.

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

Basic: How is the nitro group in this compound functionally relevant in downstream applications?

Answer:

The nitro group acts as:

- Electron-Withdrawing Group (EWG): Enhances electrophilicity at the C4 position, facilitating nucleophilic aromatic substitution reactions.

- Coordination Site: In metal-organic frameworks (MOFs), it can bind to transition metals (e.g., Pd, Cu) for catalytic applications.

Validate reactivity via kinetic studies (e.g., monitoring substitution rates with amines or thiols) .

Advanced: How do intermolecular interactions influence the crystallization of this compound?

Answer:

Dominant interactions include:

- Hydrogen Bonds: Between nitro groups and adjacent C–H donors (e.g., C5–H···O–N).

- π-π Stacking: Aromatic rings align with interlayer distances <3.5 Å, observed in related nitropyrimidines .

- Van der Waals Forces: Ethyl groups contribute to hydrophobic packing.

Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions and predict solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.